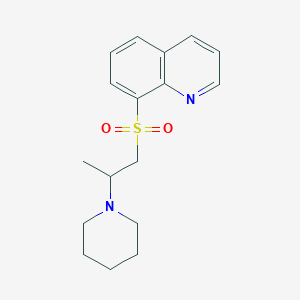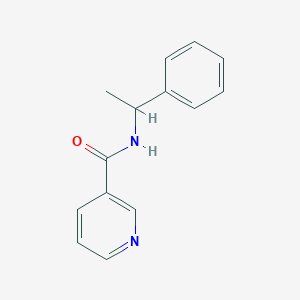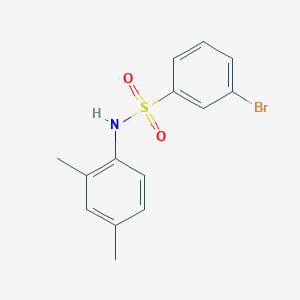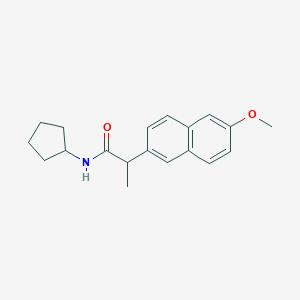
2-ethoxy-N-(3-fluorophenyl)pyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-ethoxy-N-(3-fluorophenyl)pyridine-3-carboxamide is a chemical compound that has been of interest to the scientific community due to its unique properties and potential applications. This compound is commonly referred to as EFPC and has been studied extensively for its potential use in various fields such as medicine, agriculture, and industry.
科学研究应用
EFPC has been studied for its potential use in various scientific research applications. One of the primary applications of EFPC is in the field of medicine. EFPC has been found to have potential anti-inflammatory, anti-cancer, and anti-viral properties. EFPC has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
作用机制
The mechanism of action of EFPC is not fully understood. However, it is believed that EFPC exerts its effects by inhibiting various enzymes and proteins in the body. EFPC has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory mediators. EFPC has also been found to inhibit the activity of histone deacetylases (HDACs), which are proteins that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
EFPC has been found to have various biochemical and physiological effects. EFPC has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. EFPC has also been found to induce apoptosis (programmed cell death) in cancer cells. EFPC has been found to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of EFPC for lab experiments is its potential use as a tool compound. EFPC can be used to study the role of COX-2 and HDACs in various biological processes. EFPC can also be used to study the potential therapeutic effects of inhibiting COX-2 and HDACs. One of the limitations of EFPC for lab experiments is its low solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for EFPC research. One future direction is to study the potential use of EFPC in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another future direction is to study the potential use of EFPC in the treatment of viral infections such as COVID-19. Additionally, further research is needed to fully understand the mechanism of action of EFPC and to develop more efficient synthesis methods for EFPC.
Conclusion:
In conclusion, EFPC is a chemical compound that has been studied extensively for its potential use in various scientific research applications. EFPC has been found to have potential anti-inflammatory, anti-cancer, and anti-viral properties. EFPC has also been found to improve cognitive function in animal models of Alzheimer's disease. Further research is needed to fully understand the potential applications of EFPC and to develop more efficient synthesis methods for EFPC.
合成方法
The synthesis of EFPC involves several steps. The first step involves the reaction of 3-fluoropyridine with ethylene oxide to form 2-ethoxy-3-fluoropyridine. The second step involves the reaction of 2-ethoxy-3-fluoropyridine with 3-cyanobenzamide to form EFPC. The overall yield of this synthesis method is around 60%.
属性
产品名称 |
2-ethoxy-N-(3-fluorophenyl)pyridine-3-carboxamide |
|---|---|
分子式 |
C14H13FN2O2 |
分子量 |
260.26 g/mol |
IUPAC 名称 |
2-ethoxy-N-(3-fluorophenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C14H13FN2O2/c1-2-19-14-12(7-4-8-16-14)13(18)17-11-6-3-5-10(15)9-11/h3-9H,2H2,1H3,(H,17,18) |
InChI 键 |
NSGASUFIHQZRCN-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC=N1)C(=O)NC2=CC(=CC=C2)F |
规范 SMILES |
CCOC1=C(C=CC=N1)C(=O)NC2=CC(=CC=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(4-{2-[(4-methylphenyl)sulfonyl]acetyl}phenyl)acetamide](/img/structure/B270353.png)
![(8Z)-8-[1-(hydroxyamino)ethylidene]-4-methylchromene-2,7-dione](/img/structure/B270356.png)
![2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B270358.png)


![Ethyl 2-{[(3-bromophenyl)sulfonyl]amino}benzoate](/img/structure/B270372.png)






